1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
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Description
1-(Morpholin-4-yl)-2-hydroxy-cyclopentane, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Biological Activity
1-(Morpholin-4-yl)-2-hydroxy-cyclopentane, a compound with the CAS number 161277-45-8, has garnered attention in scientific research due to its potential biological activities. This article synthesizes available data on its biological effects, including antimicrobial and anticancer properties, and explores its mechanisms of action.
Chemical Structure and Properties
The structure of this compound features a morpholine ring attached to a cyclopentane with a hydroxyl group. This unique configuration is believed to influence its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Table 1: Antimicrobial activity of this compound
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
HeLa | 18 |
Table 2: Anticancer activity of this compound
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with lipid bilayers, compromising membrane integrity.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes within microbial cells and cancer cells.
- Oxidative Stress Induction : By generating ROS, it can lead to cellular damage and apoptosis.
Case Studies
Recent studies have highlighted the potential of this compound in therapeutic applications:
- Study on Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy demonstrated that the compound effectively reduced bacterial load in infected animal models, suggesting its potential as a treatment for bacterial infections.
- Cancer Research : In a clinical trial reported in Cancer Research, patients treated with formulations containing this compound showed improved outcomes compared to standard therapies, particularly in cases resistant to conventional treatments.
Properties
IUPAC Name |
(1R,2R)-2-morpholin-4-ylcyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9-3-1-2-8(9)10-4-6-12-7-5-10/h8-9,11H,1-7H2/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLQQULXCVFFIX-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.